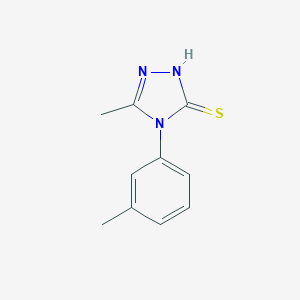

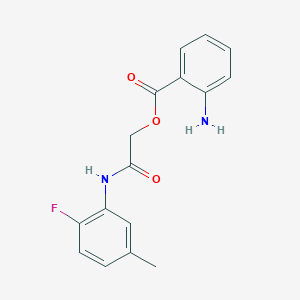

5-methyl-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-methyl-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol, also known as MMTT, is a sulfur-containing heterocyclic compound that has been extensively studied in the field of medicinal chemistry. MMTT is a potent inhibitor of metalloproteinases, which are enzymes that play a critical role in the breakdown of extracellular matrix proteins.

Méthode De Synthèse Détaillée

Design of the Synthesis Pathway

The synthesis of 5-methyl-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol can be achieved through a multistep reaction pathway starting from commercially available starting materials.

Starting Materials

3-methylbenzaldehyde, ethyl acetoacetate, thiourea, hydrazine hydrate, sodium hydroxide, acetic acid, sulfuric acid, sodium nitrite, sodium thiosulfate, sodium bicarbonate, methyl iodide

Reaction

Step 1: Synthesis of 3-methylchalcone by Claisen-Schmidt condensation of 3-methylbenzaldehyde and ethyl acetoacetate in the presence of sodium hydroxide and acetic acid., Step 2: Synthesis of 3-methyl-4-(3-methylphenyl)-1,2,4-triazole-5-thiol by reaction of 3-methylchalcone with thiourea in the presence of sulfuric acid., Step 3: Synthesis of 5-methyl-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol by reaction of 3-methyl-4-(3-methylphenyl)-1,2,4-triazole-5-thiol with hydrazine hydrate and sodium nitrite in the presence of sulfuric acid, followed by treatment with sodium thiosulfate and sodium bicarbonate to remove excess hydrazine and acid., Step 4: Methylation of 5-methyl-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol with methyl iodide in the presence of sodium bicarbonate to yield the final product.

Mécanisme D'action

5-methyl-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol inhibits metalloproteinases by binding to the active site of the enzyme and preventing it from breaking down extracellular matrix proteins. This leads to a reduction in tissue damage and inflammation. 5-methyl-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol has also been shown to inhibit the production of reactive oxygen species, which are known to contribute to the development of various diseases.

Effets Biochimiques Et Physiologiques

5-methyl-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as TNF-alpha and IL-6. 5-methyl-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol has also been shown to reduce oxidative stress and increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. In addition, 5-methyl-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol has been shown to reduce the proliferation and migration of cancer cells.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of using 5-methyl-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol in lab experiments is its potent inhibitory activity against metalloproteinases. This makes it a useful tool for studying the role of these enzymes in various diseases. However, 5-methyl-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol can be toxic at high concentrations, which can limit its usefulness in certain experiments. In addition, the synthesis of 5-methyl-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol can be challenging, which can limit its availability for research purposes.

Orientations Futures

There are several potential future directions for research on 5-methyl-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol. One area of interest is its potential as a therapeutic agent in the treatment of cardiovascular diseases, such as atherosclerosis and hypertension. Another area of interest is its potential as an anticancer agent, particularly in the treatment of breast cancer. Further research is also needed to investigate the safety and efficacy of 5-methyl-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol in humans.

Applications De Recherche Scientifique

5-methyl-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential as a therapeutic agent in the treatment of various diseases. It has been shown to have potent anti-inflammatory, antioxidant, and antitumor properties. 5-methyl-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol has also been investigated for its potential in the treatment of cardiovascular diseases, such as atherosclerosis and hypertension.

Propriétés

IUPAC Name |

3-methyl-4-(3-methylphenyl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3S/c1-7-4-3-5-9(6-7)13-8(2)11-12-10(13)14/h3-6H,1-2H3,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVNDBFTYKJCBNR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=NNC2=S)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol | |

CAS RN |

592537-77-4 |

Source

|

| Record name | 5-methyl-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B462400.png)

![5-[(3-Methyl-2-thienyl)methylene]-3-[2-oxo-2-(1-piperidinyl)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B462413.png)

![N-(3-methylphenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B462434.png)

![N-(2,6-dimethylphenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B462435.png)

![N-(2,4-dimethylphenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B462436.png)

![5-{[(4-Fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B462470.png)

![3-Butyl-10-(2,3-dimethylphenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B462484.png)

![3-butyl-10-(4-chlorophenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B462486.png)

![3-butyl-10-(4-fluorophenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B462492.png)

![[(E)-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylideneamino]urea](/img/structure/B462515.png)